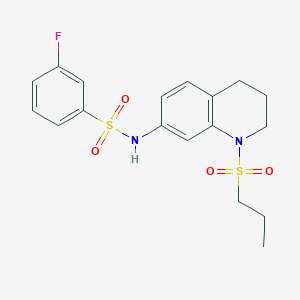

3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-8-9-16(13-18(14)21)20-27(24,25)17-7-3-6-15(19)12-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFRFSSFNZRUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Typically, the preparation of such compounds involves multi-step synthesis. Starting with a suitable quinoline derivative, the introduction of the fluorine atom might involve nucleophilic substitution or electrophilic aromatic substitution reactions. The propylsulfonyl group can be introduced through sulfonation, followed by coupling with the benzenesulfonamide.

Industrial Production Methods: : While laboratory-scale synthesis might be straightforward, scaling up to industrial production would require careful optimization of each step to ensure yield and purity. Techniques such as flow chemistry and continuous processing may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: : This compound is likely to undergo various reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Reagents like sulfuric acid for sulfonation, fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), and various catalysts might be involved in its synthesis and transformations.

Major Products: : Depending on the reaction, products can range from different derivatives of the original compound to more complex molecules used in drug development.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can effectively inhibit the growth of various bacterial strains. In vitro assays demonstrated that this compound disrupts cellular processes in bacteria, leading to growth inhibition.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors highlighted that similar tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specific pathways influenced by these compounds include the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

Several notable studies have evaluated the efficacy of this compound in treating various diseases:

- Study on Rheumatoid Arthritis : A study reported that tetrahydroquinoline derivatives could effectively modulate T-helper 17 (Th17) cell responses in mouse models of rheumatoid arthritis. Results indicated a significant reduction in disease severity when administered at optimized doses.

- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, derivatives similar to this compound demonstrated substantial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential as antimicrobial agents.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have suggested that this compound exhibits favorable bioavailability. For example, related compounds have shown oral bioavailability rates of approximately 48% in mice and 32% in rats. These findings suggest the potential for further development as an oral therapeutic agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

(E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa)

- Molecular Features: A styryl-substituted tetrahydroquinoline derivative with 4-methoxybenzenesulfonamide and chloro/hydroxy groups.

- Synthesis : Utilizes benzenesulfonic chloride and DMAP in pyridine, followed by column chromatography .

- Key Differences : Lacks the propylsulfonyl group and fluorine substituents, which may reduce metabolic stability compared to the target compound.

Morpholine/Piperidine-Substituted Tetrahydroquinoline Derivatives (10e, 10f, 10g)

- Molecular Features :

- 10e : Morpholine-carbonyl and bis(trifluoromethyl)benzamide groups.

- 10f : Piperidine-carbonyl and 3,5-difluorobenzamide.

- 10g : Piperidine-carbonyl with 3-fluoro-5-trifluoromethylbenzamide.

- Biological Relevance : These compounds are designed as mTOR inhibitors, leveraging amide linkages for target binding .

- Key Differences : The target compound’s sulfonamide and ethoxy groups may offer distinct hydrogen-bonding capabilities compared to the amide-linked morpholine/piperidine derivatives.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

- Molecular Features : A chromen-4-one and pyrazolopyrimidine hybrid with multiple fluorinated substituents.

- Synthesis : Involves Suzuki coupling, highlighting divergent synthetic routes compared to the target compound’s sulfonylation methodology .

- Key Differences: The chromenone core and pyrazolopyrimidine scaffold introduce rigidity and planar aromaticity, contrasting with the flexible tetrahydroquinoline in the target compound.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Physicochemical Properties

Key Observations:

Fluorine Content : The target compound’s single fluorine contrasts with polyfluorinated analogues (e.g., 10e, 10g), which may enhance metabolic stability but increase lipophilicity.

Sulfonamide vs. Amide Linkages : Sulfonamides (target compound, IIIa) generally exhibit stronger acidity and hydrogen-bonding capacity compared to amides (10e–10g), influencing target binding and solubility.

Biological Activity

3-Fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H20F2N2O4S2

- Molecular Weight : 394.47 g/mol

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in disease pathways. Notably, it has been shown to act as an inhibitor of specific enzymes and receptors that play critical roles in inflammatory and autoimmune responses.

Key Mechanisms:

- Inhibition of RORγt : The compound exhibits significant activity against the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in the regulation of Th17 cells associated with autoimmune diseases .

- Phenylethanolamine N-methyltransferase (PNMT) Inhibition : It has also been reported to inhibit PNMT, leading to alterations in catecholamine levels, which may contribute to its pharmacological effects .

Biological Activity

Research indicates that this compound possesses various biological activities:

- Anti-inflammatory Effects : In mouse models, the compound demonstrated efficacy in reducing symptoms of psoriasis and rheumatoid arthritis by modulating immune responses .

- Bioavailability : The compound shows enhanced bioavailability compared to other similar compounds, making it a promising candidate for further development .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: Efficacy in Psoriasis Treatment

In a controlled study involving mice with induced psoriasis, the administration of the compound resulted in a marked decrease in skin lesions and inflammatory markers. The study highlighted its potential as a therapeutic agent for managing autoimmune skin conditions.

Case Study 2: Rheumatoid Arthritis Model

Another investigation focused on rheumatoid arthritis revealed that treatment with this compound led to reduced joint inflammation and improved mobility in affected mice. These findings suggest a promising avenue for further clinical exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core followed by fluorobenzene coupling. Key steps include:

- Sulfonylation : React 1-propylsulfonyl chloride with the tetrahydroquinoline precursor under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Coupling : Introduce the 3-fluorobenzenesulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Optimization : Vary solvents (DMF, THF), temperatures (80–120°C), and catalyst loadings to improve yields. Monitor purity via HPLC (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3 of benzene, propylsulfonyl at N1 of tetrahydroquinoline) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 423.12 g/mol) .

- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide bond geometry if crystals are obtainable .

Q. What are the solubility and formulation challenges for this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers. Recommended approaches:

- Solubilization : Use DMSO stock solutions (≤10% v/v) or surfactants (e.g., Tween-80) .

- Formulation : Prepare nanoparticles via solvent evaporation or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can researchers identify the biological targets of this compound, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Target Screening : Perform kinase profiling or nuclear receptor assays (e.g., RORγ inverse agonism, given structural analogs in ) .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (IC₅₀) .

- Cellular Models : Test in disease-relevant cell lines (e.g., cancer, autoimmune) with siRNA knockdown to validate target engagement .

Q. How should conflicting bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Purity Analysis : Re-analyze compound batches via LC-MS to rule out degradation products .

- Structural Analog Comparison : Benchmark against known RORγ inhibitors (e.g., SR1001, IC₅₀ = 1–3 µM) to contextualize potency .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

- Methodological Answer :

- Substituent Variation : Systematically modify:

- Fluorine Position : Test 2-, 3-, or 4-fluoro isomers on the benzene ring .

- Sulfonyl Group : Replace propylsulfonyl with ethanesulfonyl or phenylsulfonyl to alter steric/electronic effects .

- Activity Testing : Evaluate analogs in dose-response assays (e.g., EC₅₀ for RORγ) and selectivity panels (e.g., CYP450 off-target screening) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.